molecular formula C16H14N4O3S2 B2743201 (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897473-90-4

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2743201
CAS No.: 897473-90-4
M. Wt: 374.43
InChI Key: PCTKJMLHXDBDDW-UHFFFAOYSA-N
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Description

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is built on a strategic hybrid pharmacophore, incorporating a benzothiazole core linked to a thiophene ring via a piperazine-ketone bridge. Its molecular formula is C16H13N4O3S2, with a molecular weight of 373.43 g/mol. The core structural motifs of this compound are associated with a wide range of biological activities. The benzothiazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with demonstrated antitumor, antimicrobial, and central nervous system (CNS) activities . The piperazine ring is a highly versatile heterocycle that excels in modulating the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing solubility and providing favorable interactions with biological targets . Furthermore, molecules featuring a phenyl(thiophen-2-yl)methanone core have been investigated as intermediates in the synthesis of compounds with potential antipsychotic and antidepressant activities, suggesting relevance for neurological research . Primary Research Applications: • Neuroscience Research: Structurally related analogs within this chemical class have been designed and synthesized as novel neuronal nitric oxide synthase (nNOS) inhibitors. These inhibitors are investigated for their neuroprotective effects, particularly in preclinical models of Parkinson's Disease, where excessive nitric oxide is implicated in neurodegeneration . • Oncology Research: The benzothiazole moiety is a key feature in several FDA-approved drugs and investigational compounds with potent antitumor properties. This compound may serve as a precursor for developing novel therapeutic agents targeting various cancer types . • Antiviral and Antimicrobial Research: Piperazine-based compounds have established a strong track record as antiviral agents, while thiazole derivatives are widely explored for their antibacterial and antifungal effects. This makes the compound a candidate for infectious disease research . Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Safety data for this specific compound is limited. Researchers should consult relevant safety data sheets and handle the material using appropriate personal protective equipment (PPE), adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-15(13-2-1-9-24-13)18-5-7-19(8-6-18)16-17-12-4-3-11(20(22)23)10-14(12)25-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTKJMLHXDBDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-nitrobenzo[d]thiazole intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. Finally, the thiophen-2-ylmethanone group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit specific enzymes involved in the inflammatory process .

Medicine

In medicinal research, this compound is being investigated for its potential therapeutic applications, including its role as an anti-tubercular agent .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further research and development.

Mechanism of Action

The mechanism of action of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The compound’s structural analogs differ primarily in substituents on the benzothiazole, piperazine, and heterocyclic moieties:

Compound Name Benzothiazole Substituent Heterocycle Piperazine Substituent Key Properties
Target Compound 6-Nitro Thiophen-2-yl 4-(6-Nitrobenzo[d]thiazol-2-yl) High electrophilicity due to nitro group; potential for nucleophilic interactions.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) None Thiophen-2-yl 4-(4-Trifluoromethylphenyl) Trifluoromethyl group enhances lipophilicity and metabolic stability.
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone 6-Ethoxy Isoxazol-5-yl 4-(6-Ethoxybenzo[d]thiazol-2-yl) Ethoxy group increases electron density; isoxazole may alter hydrogen-bonding capacity.

Key Observations :

  • Nitro vs. Ethoxy : The nitro group (target compound) is strongly electron-withdrawing, whereas ethoxy () is electron-donating, affecting reactivity and solubility .
  • Heterocycles : Thiophene (target compound) offers sulfur-mediated interactions, while isoxazole () introduces nitrogen and oxygen for polar interactions .

Biological Activity

The compound (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound incorporates several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its diverse pharmacological effects.
  • Piperazine ring : Often associated with various therapeutic applications.
  • Thiophene unit : Adds to the compound's electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer activity
  • Anti-inflammatory effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. For instance, a study demonstrated that benzothiazolic derivatives can induce apoptosis in melanoma cell lines through mechanisms such as DNA fragmentation and inhibition of cell proliferation .

Case Study: Melanoma

In a specific case involving a related benzothiazolic compound, significant cytotoxic effects were observed against human melanoma cell lines. The mechanism involved the induction of single and double-strand DNA breaks, leading to apoptosis . This suggests that similar compounds could be effective against other cancer types.

Antimicrobial Properties

The antimicrobial activity of compounds containing benzothiazole and piperazine has been well-documented. The presence of the nitro group in the structure enhances its interaction with microbial targets. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA or induce strand breaks, leading to cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to cytotoxicity.

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerBenzothiazolic derivativesInduction of apoptosis in melanoma cells
AntimicrobialBenzothiazole-piperazine derivativesInhibition of bacterial and fungal growth
Anti-inflammatoryVarious piperazine derivativesReduction in inflammatory markers

Future Research Directions

Further research is warranted to explore:

  • Structure-activity relationships (SAR) to optimize the efficacy of this compound.
  • In vivo studies to assess therapeutic potential and safety profiles.
  • Mechanistic studies to elucidate pathways affected by this compound in cancer and microbial models.

Q & A

Q. What synthetic routes are commonly employed to synthesize (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone?

Synthesis typically involves multi-step pathways, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions.
  • Step 2 : Introduction of the piperazine ring via nucleophilic substitution or coupling reactions (e.g., using carbodiimides).
  • Step 3 : Attachment of the thiophen-2-yl methanone group through Friedel-Crafts acylation or ketone coupling. Key reagents include nitro-substituted benzothiazole precursors, piperazine derivatives, and thiophene-based acylating agents. Reaction optimization often requires polar aprotic solvents (e.g., DMF) and controlled temperatures (60–120°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperazine N–H signals at δ 2.5–3.5 ppm) and confirms aromaticity in the thiophene and benzothiazole moieties.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 425.5).
  • IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the piperazine and thiophene groups .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial Testing : Broth microdilution to determine MIC values against bacterial/fungal strains.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases (COX-1/2).
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

  • Solvent Optimization : Use DMSO or DMF to stabilize intermediates in nitro-group reactions.
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency between benzothiazole and piperazine.
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in cyclization steps.
  • Purification Strategies : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How do computational methods predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group reactivity).
  • Molecular Docking : Simulates binding to COX-2 or bacterial topoisomerase IV, highlighting hydrogen bonds with Arg120 or hydrophobic interactions with Val96.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro → methoxy) to isolate pharmacophores.
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-Analysis : Cross-reference IC₅₀/MIC data with structural analogs to identify trends (e.g., nitro group enhances antimicrobial potency but reduces solubility) .

Q. What challenges arise in identifying this compound’s biological targets?

  • Target Fishing : Use affinity chromatography with immobilized compound to capture binding proteins from cell lysates.
  • Off-Target Effects : Mitigate via competitive binding assays with known inhibitors (e.g., celecoxib for COX-2).
  • Proteomic Profiling : SILAC-based mass spectrometry quantifies protein expression changes post-treatment .

Q. How can bioavailability be improved through structural modifications?

  • Prodrug Design : Introduce ester groups (e.g., acetyl) on the thiophene carbonyl to enhance membrane permeability.
  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Lipid Formulations : Nanoemulsions or liposomes increase plasma half-life in pharmacokinetic studies .

Methodological Considerations

Q. How is purity validated during synthesis?

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • TLC Monitoring : Hexane:ethyl acetate (3:1) to track reaction progress .

Q. What stability studies are critical for long-term storage?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.
  • Degradation Products : LC-MS identifies hydrolysis by-products (e.g., nitro-to-amine reduction).
  • Storage Recommendations : Amber vials at −20°C under argon to prevent oxidation .

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